(1-Methyl-azetidin-3-yl)-acetonitrile is a chemical compound that belongs to the class of azetidine derivatives. Azetidines are saturated, four-membered nitrogen-containing heterocycles known for their diverse biological activities. This particular compound features a methyl group at the nitrogen atom and an acetonitrile functional group, which contributes to its unique properties and potential applications in medicinal chemistry.
The compound is synthesized through various methods, which often involve multi-step organic reactions. It falls under the classification of heterocyclic compounds, specifically as a substituted azetidine. Azetidines are recognized for their roles as intermediates in drug synthesis and as building blocks in combinatorial chemistry, which is essential for drug discovery processes .
The synthesis of (1-Methyl-azetidin-3-yl)-acetonitrile can be achieved through several approaches. One notable method involves the reaction of an appropriate azetidine precursor with acetonitrile under specific conditions.
For instance, one synthesis route utilizes N-Boc-protected azetidine derivatives which undergo deprotection followed by nucleophilic substitution with acetonitrile to yield the desired product .
The molecular formula of (1-Methyl-azetidin-3-yl)-acetonitrile is . The structure consists of:
Key Structural Features:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed for structural elucidation, confirming the presence of characteristic functional groups .
(1-Methyl-azetidin-3-yl)-acetonitrile participates in various chemical reactions:
These reactions highlight its versatility as a building block in organic synthesis .
The mechanism of action for (1-Methyl-azetidin-3-yl)-acetonitrile primarily involves its interaction with biological targets through the azetidine ring and cyano group:
Research indicates that such compounds can exhibit significant pharmacological activities, including anti-inflammatory and analgesic effects .
(1-Methyl-azetidin-3-yl)-acetonitrile has several applications in scientific research:
This compound exemplifies the utility of azetidine derivatives in advancing medicinal chemistry and drug discovery efforts .
The synthesis of (1-Methyl-azetidin-3-yl)-acetonitrile (C₆H₁₀N₂, MW 110.16 g/mol) classically employs azetidine precursors through sequential functionalization steps. A well-documented route begins with commercially available benzylamine and 2-(chloromethyl)oxirane (epichlorohydrin). The initial ring-closure under basic conditions (e.g., sodium hydride) yields 1-benzylazetidin-3-ol—a pivotal intermediate characterized by its strained four-membered ring structure. Subsequent N-deprotection via catalytic hydrogenation liberates the secondary amine, which undergoes selective N-methylation using methyl iodide to furnish 1-methylazetidin-3-ol [6].
The final stage introduces the acetonitrile moiety through nucleophilic displacement. Treatment of 1-methylazetidin-3-ol with bromoacetonitrile or chloroacetonitrile in polar aprotic solvents (e.g., DMF) at 0–65°C installs the cyanomethyl group, yielding the target compound in 65–72% yield. Critical limitations of this approach include moderate yields at the ring-closure step (43–65%) and cumbersome purification due to dibenzyl ketone byproducts when using benzhydrylamine alternatives [6]. Recent innovations utilize continuous-flow microreactors to enhance the oxidation of N-protected azetidinols to ketones, suppressing peroxidation side products and improving yields to 88.7% with environmental factors (E-factors) as low as 3.8, compared to 12.4 in batch processes [2] [6].
Table 1: Traditional Synthesis of (1-Methyl-azetidin-3-yl)-acetonitrile
Step | Starting Material | Key Reagent/Condition | Intermediate | Yield (%) |
---|---|---|---|---|
1 | Benzylamine + 2-(Chloromethyl)oxirane | NaH, 0°C → RT | 1-Benzylazetidin-3-ol | 65–72 |
2 | 1-Benzylazetidin-3-ol | H₂/Pd-C, MeOH | Azetidin-3-ol | >95 |
3 | Azetidin-3-ol | CH₃I, K₂CO₃ | 1-Methylazetidin-3-ol | 85–90 |
4 | 1-Methylazetidin-3-ol | BrCH₂CN, DMF, 65°C | (1-Methyl-azetidin-3-yl)-acetonitrile | 70–78 |
Aza-Michael additions enable efficient functionalization of unsaturated azetidine derivatives, providing access to structurally diverse analogs of (1-Methyl-azetidin-3-yl)-acetonitrile. This strategy exploits the electrophilicity of α,β-unsaturated esters or nitriles conjugated to the azetidine ring. Methyl 2-(1-methylazetidin-3-ylidene)acetate serves as a key Michael acceptor, reacting with NH-heterocycles under organocatalytic conditions [8].
The reaction proceeds optimally with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base in anhydrous acetonitrile or THF. Pyrazole, imidazole, and benzotriazole nucleophiles undergo regioselective addition at 25–60°C, affording β-heteroaryl-substituted azetidine acetonitrile derivatives in 75–92% yield. Steric and electronic factors critically influence reactivity: electron-deficient heterocycles (e.g., 4-nitroimidazole) require elevated temperatures (80°C), while bulky substrates like N-methylindazole exhibit slower kinetics [8] [10].
Table 2: Aza-Michael Addition Scope with Methyl 2-(1-Methylazetidin-3-ylidene)acetate
NH-Heterocycle | Catalyst | Solvent | Temperature (°C) | Product Yield (%) |
---|---|---|---|---|
1H-Pyrazole | DBU (10 mol%) | CH₃CN | 25 | 92 |
1H-Imidazole | DBU (10 mol%) | THF | 60 | 85 |
1H-1,2,4-Triazole | DBU (20 mol%) | CH₃CN | 80 | 78 |
1H-Indazole | DBU (20 mol%) | DMF | 80 | 75 |
1H-Benzotriazole | None | Toluene | 110 | 70 |
This methodology circumvents competitive ester hydrolysis observed with stronger bases (e.g., NaOH) and enables late-stage diversification of the azetidine scaffold for medicinal chemistry applications, including JAK inhibitor synthesis [8].
The Wittig olefination of azetidin-3-ones represents a pivotal route to α,β-unsaturated nitrile derivatives of azetidine, including (1-Methyl-azetidin-3-ylidene)acetonitrile. This transformation employs stabilized phosphorus ylides, particularly diethyl cyanomethylphosphonate, under mild basic conditions. The reaction sequence begins with N-Boc-protected azetidin-3-one, which undergoes Horner-Wadsworth-Emmons (HWE) reaction at −78°C to 0°C [6] [9].
Optimized conditions utilize lithium hexamethyldisilazide (LiHMDS) as base in THF, generating (E/Z)-isomers of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate with 72–91% yield and >20:1 stereoselectivity favoring the (E)-isomer. Subsequent deprotection with trifluoroacetic acid (TFA) and N-alkylation with ethylsulfonyl chloride furnishes 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile—a direct precursor to baricitinib. Key advantages include operational simplicity and avoidance of transition metals, though ylide preparation requires stringent anhydrous conditions [6] [9].
Recent green chemistry innovations have integrated this Wittig step into telescoped processes within microchannel reactors. Using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)/O₂ oxidation systems, azetidinols are continuously oxidized to ketones, which immediately undergo phosphonate olefination without isolation. This approach achieves 91% purity and reduces reaction times from hours to minutes while minimizing waste [6].
Table 3: Wittig Reaction Optimization for Cyanomethylene-Azetidine Synthesis
Base | Solvent | Temperature (°C) | (E):(Z) Ratio | Yield (%) |
---|---|---|---|---|
NaH | DME | 25 | 3:1 | 50 |
KHMDS | THF | −78 | 10:1 | 78 |
LiHMDS | THF | −78 | >20:1 | 91 |
DBU | CH₃CN | 0 | 5:1 | 65 |
Transition-metal-catalyzed cyclizations offer atom-economic pathways to construct the azetidine core directly, bypassing preformed ring precursors. Palladium-catalyzed intramolecular amination of γ-chloroamines enables efficient azetidine ring closure. A representative approach treats 3-chloro-2-(methylamino)propyl derivatives with Pd(OAc)₂/XantPhos catalyst and Cs₂CO₃ base in toluene at 80°C, yielding N-methylazetidines in >85% yield [5] [9].
Ring-expansion strategies leverage strained heterocycles as synthons. Lithiated 2-cyano-azetidines (from β-amino alcohols) undergo formal [2+2] cycloadditions with aldehydes or ketones, catalyzed by LiTMP at −78°C. This method constructs spirocyclic azetidines with quaternary centers, including derivatives like 1-(azetidin-3-yl)-2-methylprop-2-en-1-one—an electrophilic scaffold for further functionalization [7] [9].
Microreactor-enabled cyclizations represent cutting-edge advances. Using composite catalysts (Co(OAc)₂/N-hydroxyphthalimide), azetidinols undergo oxidative dehydrogenation in O₂-saturated microchannels at 25–75°C with residence times under 5 minutes. This continuous-flow method achieves 95–98% purity and eliminates traditional oxidants like NaOCl, reducing halogenated waste by 90% [2] [6].
Table 4: Comparative Analysis of Azetidine Cyclization Techniques
Method | Catalyst System | Key Intermediate | Yield (%) | Environmental Factor |
---|---|---|---|---|
Pd-Catalyzed Amination | Pd(OAc)₂/XantPhos | 3-Chloro-2-(methylamino)propyl derivative | 85–92 | 8.2 |
Ring Expansion | LiTMP | 2-Cyanoazetidine | 67–75 | 5.5 |
Microreactor Oxidation | Co(OAc)₂/NHPI | 1-Benzylazetidin-3-ol | 88–91 | 3.8 |
Batch Oxidation | TEMPO/NaOCl | 1-Benzylazetidin-3-ol | 65–70 | 12.4 |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: